molecular formula C7H7FN2 B13456317 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine

4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B13456317
M. Wt: 138.14 g/mol
InChI Key: MBEVMFCZNTVZIT-UHFFFAOYSA-N
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Description

4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine can be achieved through several routes. One efficient method involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using either the Balz-Schiemann reaction or lithium-halogen exchange . These methods allow for the precise introduction of the fluorine atom at the desired position, resulting in the formation of this compound.

Chemical Reactions Analysis

4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine exerts its effects involves the inhibition of FGFRs. These receptors play a crucial role in cell proliferation, migration, and angiogenesis. By binding to FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, thereby inhibiting cancer cell growth and metastasis .

Comparison with Similar Compounds

4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H7FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10)

InChI Key

MBEVMFCZNTVZIT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CC(=C21)F

Origin of Product

United States

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